molecular formula C18H41NO B027439 Tetrabutylammonium ethoxide CAS No. 106303-37-1

Tetrabutylammonium ethoxide

Cat. No. B027439
M. Wt: 287.5 g/mol
InChI Key: SNUBRLWUQHFANK-UHFFFAOYSA-N
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Description

Tetrabutylammonium ethoxide is a chemical compound with the molecular formula C18H41NO . It is a type of tetraalkylammonium salt, which is an organonitrogen compound containing a quaternary ammonium substituted with four alkyl chains .


Synthesis Analysis

Tetrabutylammonium bromide and alcohol-based deep eutectic solvents have been studied for their interaction with various biological systems . The synthesis of these deep eutectic solvents was confirmed by Fourier transform infrared spectroscopy analysis, which analyses the interactions between the precursors for their synthesis .


Molecular Structure Analysis

The molecular weight of Tetrabutylammonium ethoxide is 287.5 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 1 . The exact mass and monoisotopic mass are 287.318814931 g/mol . The topological polar surface area is 23.1 Ų .


Chemical Reactions Analysis

The anodic oxidation of a series of tetrabutylammonium aliphatic carboxylates has been performed in acetonitrile on glassy carbon electrodes . The cyclic voltammetry analysis shows that the electron transfer and the decarboxylation are stepwise .


Physical And Chemical Properties Analysis

Tetrabutylammonium ethoxide has a rotatable bond count of 12 . It has a heavy atom count of 20 . The complexity of the compound is 119 .

Scientific Research Applications

  • Hydrolysis of Polypeptide Esters : Tetrabutylammonium hydroxide is effective in hydrolyzing polypeptide esters to acids with minimal racemization. This property is beneficial for converting non-polar, insoluble esters to acids (Abdel-Magid et al., 1998).

  • Oxidation of Organic Compounds : Tetrabutylammonium periodate can oxidize various organic compounds, including alcohols and thiols, to carbonyl compounds in certain solvents, using catalysts like AlCl3 and BF3 (Firouzabadi et al., 1996).

  • Thia-Michael Additions : Tetrabutylammonium hydroxide acts as an efficient catalyst for thia-Michael additions, allowing conjugate addition of various mercaptan nucleophiles and working with both classical and non-classical Michael acceptors (Nicponski & Marchi, 2014).

  • Anionic Polymerization : Tetrabutylammonium azide initiates anionic polymerization of ethyl acrylate in toluene, yielding azide-end polymers with high reactivity for copper-catalyzed azide-alkyne cycloaddition (Kataoka et al., 2017).

  • Improved Chromatography : Ultra-high performance reversed phase liquid chromatography using tetrabutylammonium hydrogen sulfate enhances retention and peak shape for basic pharmaceutical compounds, such as amitriptyline and sertraline (Manetto et al., 2020).

  • Solid-Phase Synthesis of Tetramic Acids : A novel solid-phase synthesis method for tetramic acids employs tetrabutylammonium hydroxide as a base, yielding high yield and purity with reductive alkylation for further diversity (Kulkarni & Ganesan, 1998).

  • 1,3-Dioxolane Formation : Tetrabutylammonium halides assist in forming 1,3-dioxolane from substituted benzaldehydes with ethylene oxide, involving nucleophilic attack on carbonyl groups or ring opening by halide ions (Font, Galán, & Virgili, 1986).

  • Synthesis of Tetrabutylammonium Hydroxide : A study presents an efficient method for preparing tetrabutylammonium hydroxide using gel-type anion exchange resin and tetrabutylammonium bromide (Xiao-he, 2011).

  • Synthesis of Organic Carbonates : A safe and mild method for synthesizing organic carbonates from alkyl halides and tetrabutylammonium alkyl carbonates avoids using toxic chemicals like phosgene and carbon monoxide (Verdecchia et al., 2002).

Future Directions

Tetrabutylammonium salts have been investigated for their potential in enhancing Na-O2 battery performance . These cations facilitate the stabilization of sodium superoxide in the electrolyte, promoting the solution-mediated pathway . This research provides new insights to control the growth of the discharge products, modify the oxygen reduction reaction mechanism, and protect the Na metal anode surface .

properties

IUPAC Name

ethanolate;tetrabutylazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H36N.C2H5O/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-2-3/h5-16H2,1-4H3;2H2,1H3/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNUBRLWUQHFANK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.CC[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H41NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30560026
Record name N,N,N-Tributylbutan-1-aminium ethoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30560026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrabutylammonium ethoxide

CAS RN

106303-37-1
Record name N,N,N-Tributylbutan-1-aminium ethoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30560026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrabutylammonium ethoxide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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